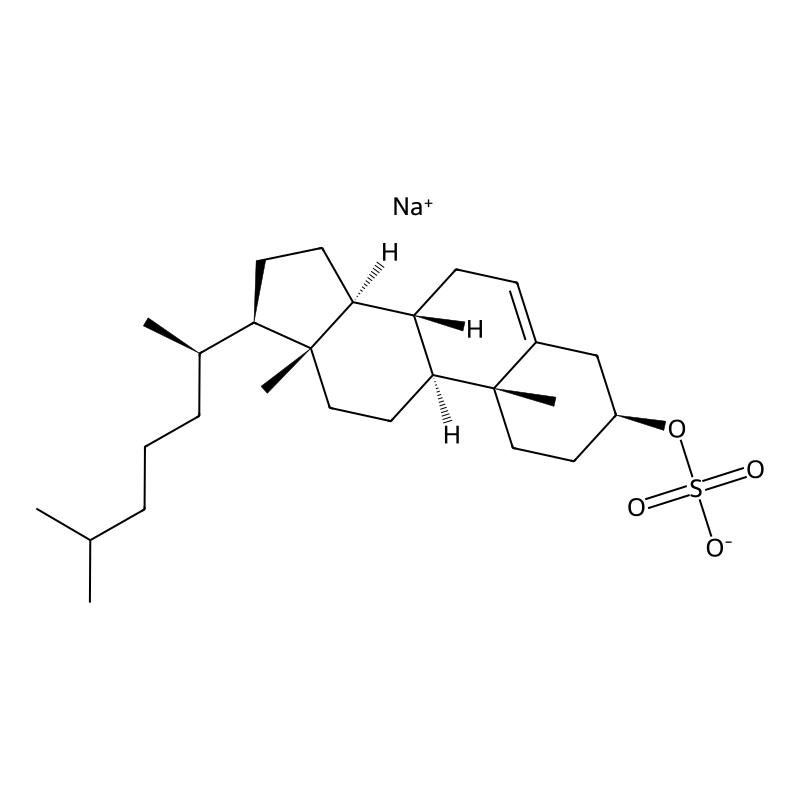

Sodium cholesteryl sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Sodium cholesteryl sulfate (SCS) is an anionic sterol derivative and the sodium salt of cholesterol sulfate. Unlike unmodified cholesterol, SCS possesses an ionizable sulfate moiety that imparts both amphiphilic properties and a strong negative charge at physiological pH. This structural modification fundamentally alters its physicochemical behavior, enabling it to form stable fluid lamellar phases, decrease the main phase transition temperature of model phospholipid membranes, and act as a potent bilayer stabilizer. In industrial and pharmaceutical procurement, SCS is primarily sourced as a specialized functional excipient for lipid-based drug delivery systems, where it facilitates the creation of nonconventional liposomes, improves the encapsulation efficiency of cationic active pharmaceutical ingredients (APIs), and forms stable colloidal complexes that mitigate the toxicity of highly lipophilic drugs [1].

Substituting sodium cholesteryl sulfate with unmodified cholesterol or generic anionic lipids frequently results in formulation failure due to differences in solubility, charge density, and membrane kinetics. While unmodified cholesterol is a standard liposomal stabilizer, it is practically insoluble in water, lacks a surface charge, and exhibits significantly slower intermembrane exchange rates, which can hinder rapid equilibration during self-assembly processes [1]. Furthermore, attempting to replace SCS with non-sterol anionic lipids (such as DSPG or DMPG) sacrifices the rigidifying, condensing effect that the sterol backbone provides to the acyl chains of the lipid bilayer [2]. Consequently, for applications requiring both robust structural stabilization and a high negative zeta potential—such as the complexation of polyene antifungals or the encapsulation of cationic peptides—SCS is a non-interchangeable functional excipient [3].

References

- [1] Rodrigueza, W.V., et al. (1995). Transbilayer movement and net flux of cholesterol and cholesterol sulfate between liposomal membranes. Biochemistry, 34(18), 6208-6217.

- [2] Schofield, et al. (2015). Water Permeability across Symmetric and Asymmetric Droplet Interface Bilayers: Interaction of Cholesterol Sulfate with DPhPC. Langmuir, 31(42).

- [3] Li, et al. (2020). Polymyxin Delivery Systems: Recent Advances and Challenges. Pharmaceutics, 12(5), 405.

Accelerated Intermembrane Exchange Kinetics for Rapid Self-Assembly

In liposomal manufacturing, the rate at which sterols equilibrate between lipid bilayers dictates process efficiency. Kinetic transfer assays utilizing egg phosphatidylcholine (EPC) liposomes demonstrate that sodium cholesteryl sulfate exhibits a significantly faster intermembrane exchange rate compared to unmodified cholesterol. Specifically, the exchange rate for SCS is approximately 10-fold faster than that of cholesterol across all tested liposome sizes (40 to 250 nm) [1]. This accelerated transbilayer movement and intermembrane flux allow for more rapid sorting and equilibration during the formulation of complex lipid nanoparticles.

| Evidence Dimension | Intermembrane exchange rate |

| Target Compound Data | ~10-fold faster exchange kinetics |

| Comparator Or Baseline | Unmodified cholesterol (slower exchange rate) |

| Quantified Difference | 1x order of magnitude increase in exchange speed |

| Conditions | EPC/sterol liposome transfer assay at physiological pH |

Faster exchange kinetics streamline the manufacturing and self-assembly processes of lipid-based drug delivery systems, reducing equilibration times.

Superior Encapsulation Efficiency for Cationic APIs

The incorporation of sodium cholesteryl sulfate into liposomal membranes introduces a strong negative surface charge, which is critical for the stable encapsulation of cationic drugs such as colistin and polymyxin B. Formulations utilizing SCS-modified liposomes achieve a highly negative zeta potential (e.g., -60 to -66 mV), which significantly enhances the electrostatic interaction between the bilayer and the cationic peptide [1]. Compared to neutral liposomes formulated with standard cholesterol, which typically yield low encapsulation efficiencies (e.g., ~18.4%), the integration of anionic sterols or lipids can drive encapsulation efficiency up to 67.0% or higher, while simultaneously reducing the phospholipid membrane permeability to the drug[2].

| Evidence Dimension | Zeta potential and Encapsulation Efficiency (EE%) |

| Target Compound Data | Highly negative zeta potential (-60 mV) and enhanced EE% (up to 67%) |

| Comparator Or Baseline | Neutral cholesterol-based liposomes (low EE%, ~18.4%) |

| Quantified Difference | >3-fold increase in encapsulation efficiency for cationic peptides |

| Conditions | Colistin-loaded liposomal formulation |

Maximizing the encapsulation efficiency of expensive or highly toxic cationic APIs directly reduces material waste and improves the pharmacokinetic profile of the final drug product.

Mitigation of API Toxicity via Disk-Shaped Colloidal Complexation

Sodium cholesteryl sulfate is uniquely capable of forming stable, 1:1 molar disk-shaped colloidal complexes with highly toxic, lipophilic APIs such as Amphotericin B. In clinical formulations (e.g., Amphotec), this specific complexation alters the tissue distribution and cellular interaction of the drug. Compared to the conventional Amphotericin B deoxycholate micellar formulation (Fungizone), the SCS-Amphotericin B complex significantly reduces binding to mammalian cell cholesterol, thereby drastically lowering nephrotoxicity[1]. This complexation improves the therapeutic index of the antifungal by 4- to 6-fold, demonstrating the irreplaceable role of SCS in rescuing the safety profile of critical therapeutics [2].

| Evidence Dimension | Therapeutic index and nephrotoxicity |

| Target Compound Data | 1:1 molar SCS-AmB complex (high therapeutic index, reduced nephrotoxicity) |

| Comparator Or Baseline | Amphotericin B deoxycholate micelles (high nephrotoxicity) |

| Quantified Difference | 4- to 6-fold improvement in the therapeutic index |

| Conditions | In vivo antifungal efficacy and toxicity models |

Utilizing SCS to formulate lipid complexes is a proven industrial strategy to commercialize highly effective but systemically toxic active pharmaceutical ingredients.

Aqueous Solubility and Emulsification Capability

Unlike unmodified cholesterol, which is highly hydrophobic and practically insoluble in water, sodium cholesteryl sulfate contains an ionizable sodium salt that grants it significant solubility in both water and polar aprotic solvents. SCS demonstrates a solubility of approximately 10 mg/mL in DMSO and 20 mg/mL in dimethyl formamide (DMF) . This amphiphilic nature allows SCS to act as a potent surfactant and emulsifying agent, stabilizing lipid-based formulations and oil-in-water emulsions without the need for excessive harsh organic solvents .

| Evidence Dimension | Aqueous and polar solvent solubility |

| Target Compound Data | Soluble in water; ~10 mg/mL in DMSO |

| Comparator Or Baseline | Unmodified cholesterol (practically insoluble in water) |

| Quantified Difference | Complete phase transition from insoluble to soluble in aqueous/polar media |

| Conditions | Standard laboratory solubility assays at room temperature |

The enhanced solubility profile of SCS simplifies formulation workflows, enabling aqueous-phase processing and the creation of stable emulsions in cosmetic and pharmaceutical manufacturing.

Commercial Manufacturing of Polyene Antifungal Complexes

SCS is the definitive excipient for formulating 1:1 molar colloidal dispersions with Amphotericin B, directly reducing nephrotoxicity and improving the therapeutic index of the final intravenous product [1].

Encapsulation of Cationic Peptides and Antibiotics

Due to its ability to impart a strong negative zeta potential (-60 mV), SCS is the preferred sterol for liposomal formulations of cationic drugs like colistin, maximizing encapsulation efficiency and preventing premature drug leakage [2].

Surface Modification for Targeted Nanovectors

The anionic surface charge provided by SCS serves as an effective anchor for conjugating cationic targeting polymers (e.g., folate-poly-L-lysine) to liposomes, facilitating the development of receptor-mediated, tumor-targeting drug delivery systems[3].

Biomimetic Skin Barrier Repair Formulations

As an endogenous component of the human epidermis, SCS is utilized in advanced dermatological creams and lotions where it acts as both a structural emulsion stabilizer and a biomimetic agent to support keratinocyte differentiation and stratum corneum integrity [4].

References

- [1] FDA DailyMed. AMPHOTEC (Amphotericin B Cholesteryl Sulfate Complex for Injection) Prescribing Information.

- [2] Li, et al. (2020). Polymyxin Delivery Systems: Recent Advances and Challenges. Pharmaceutics, 12(5), 405.

- [3] Watanabe, et al. (2012). Functional coating of liposomes using a folate–polymer conjugate to target folate receptors. International Journal of Nanomedicine.

- [4] Strott, C.A. and Higashi, Y. (2003). Cholesterol sulfate in human physiology: What's it all about? Journal of Lipid Research, 44(7), 1268-1278.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Wikipedia

Use Classification

Dates

Explore Compound Types